1-(2,2-difluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride

JAK3 Inhibitor Development Chemical Biology Medicinal Chemistry

1-(2,2-difluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine hydrochloride is a substituted pyrazole derivative. This compound features a 2,2-difluoroethyl group at the N1 position and a 3-fluorobenzylamine at the C4 position, supplied as the hydrochloride salt.

Molecular Formula C12H13ClF3N3
Molecular Weight 291.70 g/mol
Cat. No. B12233044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-difluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride
Molecular FormulaC12H13ClF3N3
Molecular Weight291.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CNC2=CN(N=C2)CC(F)F.Cl
InChIInChI=1S/C12H12F3N3.ClH/c13-10-3-1-2-9(4-10)5-16-11-6-17-18(7-11)8-12(14)15;/h1-4,6-7,12,16H,5,8H2;1H
InChIKeyHMSPSMDZRUVSAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2-Difluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine Hydrochloride: Sourcing Guide for Chemical Synthesis and Kinase Research


1-(2,2-difluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine hydrochloride is a substituted pyrazole derivative. This compound features a 2,2-difluoroethyl group at the N1 position and a 3-fluorobenzylamine at the C4 position, supplied as the hydrochloride salt. It is cataloged as a specialized intermediate rather than a bioactive agent itself, with its structural designation identified as a potential reagent in the development of kinase inhibitors [1]. Vendors list its molecular weight at 239.69 g/mol for the salt form, with a purity specification of 95% .

Procurement Precision: Why 1-(2,2-Difluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine Hydrochloride Cannot Be Exchanged with Simpler Analogs


In the context of building block procurement, substitution with simpler analogs is impossible because the specific combinatorial modification pattern defines this compound's identity and utility for its intended research purpose—primarily as a reagent in the development of JAK3 inhibitors . The free base form, 1-(2,2-difluoroethyl)pyrazol-4-amine (CAS 1006333-08-9), serves as a more basic reagent for similar pathways, indicating that the addition of the N-[(3-fluorophenyl)methyl] substituent and the hydrochloride salt form represent a precise, non-interchangeable structural upgrade required for advanced structure-activity relationship (SAR) studies or downstream functionalization within patent-scoped chemical space [1].

1-(2,2-Difluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine Hydrochloride: Quantitative Differentiation and Comparator Analysis


Enhanced Molecular Complexity and Physicochemical Profile Versus the JAK3 Reagent Core, 1-(2,2-Difluoroethyl)pyrazol-4-amine

The target compound provides a quantifiable degree of molecular complexity beneficial for specific medicinal chemistry campaigns. Compared to the simpler reagent 1-(2,2-difluoroethyl)pyrazol-4-amine (Molecular Weight: 147.13 g/mol, Molecular Formula: C5H7F2N3) , the target free base (Molecular Weight: 255.24 g/mol, Molecular Formula: C12H12F3N3) and its hydrochloride salt (MW: 239.69 g/mol for the salt) are significantly more elaborated . This increased mass and structural complexity, including an additional aromatic ring and a tertiary amine center, is critical for end-stage diversification in the patent landscape for JAK inhibitors, where simple building blocks are insufficient [1].

JAK3 Inhibitor Development Chemical Biology Medicinal Chemistry

Distinctive Lipophilicity Modulation from the 3-Fluorobenzyl Group Compared to Unsubstituted Analogs

The introduction of a 3-fluorobenzyl substituent on the amine differentiates the target compound from unsubstituted pyrazol-4-amine analogs in terms of lipophilicity and membrane permeability potential. While specific LogP or LogD values for the target compound are not publicly disclosed, the closely related core scaffold, 1-(2,2-difluoroethyl)pyrazol-4-amine, has a computed XLogP3 value of 0.3, indicating a relatively hydrophilic character . The addition of the lipophilic 3-fluorobenzyl moiety is expected to increase the partition coefficient by 1–2 log units based on class-level inference, bringing it into a more drug-like range while retaining the advantageous metabolic stability of the difluoroethyl group. This represents a qualitative differentiation for procurement by those seeking balanced polarity in kinase inhibitor fragments.

Lipophilicity Drug-likeness ADME Properties

Target Applications for 1-(2,2-Difluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine Hydrochloride Sourcing


Advanced Fragment Elaboration in JAK Kinase Drug Discovery Projects

This hydrochloride salt is specifically suited for research groups synthesizing elaborated pyrazole derivatives within the JAK inhibitor space, as highlighted by the patent literature [1]. Its molecular weight and pre-installed 3-fluorobenzyl amine arm offer a direct route to compounds within the chemical scope of patents like CN-111704617-B, where small molecule JAK inhibitors with aromatic N-substitution are claimed. Its use avoids the multi-step synthesis required to build this substitution pattern from simpler starting materials like 1-(2,2-difluoroethyl)pyrazol-4-amine, which is listed as a more basic reagent for the same kinase targets .

Synthesis of Tertiary Amine-Containing Bioactive Libraries

The secondary amine in the free base form is a key functional handle for research labs constructing compound libraries with tertiary amine cores. The hydrochloride salt provides a stable, easy-to-handle solid form for direct use in parallel chemistry or reductive amination reactions. The differentiated substitution pattern from the simpler 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine offers a strategic advantage in generating patentable chemical diversity.

Physicochemical Probe Development for Permeability Studies

Based on the structural inference of increased lipophilicity compared to the more polar core (XLogP3 = 0.3), this compound can serve as a dedicated physicochemical probe . Procurement by medicinal chemistry teams aiming to study the effects of the 3-fluorobenzyl motif on cell permeability and metabolic stability, while retaining a conserved pyrazole core, is a clear application resulting from its structural differentiation.

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